2-Chloro-6-fluorocinnamic acid

Photodimerisation Solid-State Kinetics Crystal Engineering

Select this 2-chloro-6-fluorocinnamic acid for its unique ortho-Cl/F substitution pattern, which imparts distinct photodimerisation kinetics (contracting cube model) and inverted cholinesterase selectivity profiles versus para-substituted analogs (LogP 2.58). As a defined-trans, 98%-pure building block, it enables reliable synthesis of BChE-selective cinnamamides, bifunctional protein degraders, and fluorinated agrochemical intermediates. Its solid-state reactivity makes it a valuable model for crystalline-material design.

Molecular Formula C9H6ClFO2
Molecular Weight 200.59 g/mol
CAS No. 206986-82-5
Cat. No. B3115095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluorocinnamic acid
CAS206986-82-5
Molecular FormulaC9H6ClFO2
Molecular Weight200.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=CC(=O)O)F
InChIInChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
InChIKeyNDWALECYVLNBQG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluorocinnamic Acid (CAS 206986-82-5): A Halogenated Cinnamic Acid Building Block for Synthesis


2-Chloro-6-fluorocinnamic acid (CAS 206986-82-5, also cataloged as 392-22-3) is a disubstituted cinnamic acid derivative with chlorine and fluorine atoms at the ortho (2 and 6) positions of the phenyl ring [1]. It serves as a versatile synthetic intermediate and building block in medicinal chemistry, agrochemical, and materials research .

Why Generic Substitution of 2-Chloro-6-fluorocinnamic Acid (CAS 206986-82-5) is Inadequate for Research


Halogen substitution patterns on the cinnamic acid core profoundly influence both solid-state reactivity and biological target engagement, making simple in-class substitution unreliable. For instance, the ortho-substitution pattern of 2-chloro-6-fluorocinnamic acid directs a distinct photodimerisation kinetic mechanism (contracting cube) compared to its 4-halogenated analogs (first-order) [1], while in biological systems, ortho-substituted halogenated cinnamic acid derivatives can exhibit inverted selectivity profiles for cholinesterase enzymes relative to their para-substituted counterparts [2]. This structure-activity relationship (SAR) is further nuanced by the specific halogen pair, as seen in enzymatic assays where chloro-substituted analogs yield different inhibition values than their fluoro-substituted equivalents .

Quantitative Evidence Guide for 2-Chloro-6-fluorocinnamic Acid (CAS 206986-82-5)


Solid-State Photodimerisation Kinetics: 2-Chloro Substitution Drives a Distinct Accelerating Reaction Mechanism Compared to 4-Halogen and 2-Fluoro Analogs

The solid-state [2π+2π] photodimerisation kinetics of β-2-chloro-trans-cinnamic acid are fundamentally different from its 4-halogenated and 2-fluoro analogs. β-2-chloro-trans-cinnamic acid exhibits a strongly accelerating reaction that models closely to the contracting cube equation, whereas β-2-fluoro- and β-4-fluoro-trans-cinnamic acids show a close match to first-order kinetics [1].

Photodimerisation Solid-State Kinetics Crystal Engineering

Cholinesterase Inhibition Selectivity: Ortho-Substituted Halogenated Cinnamic Acid Derivatives Exhibit Inverted AChE/BChE Selectivity Profiles

In a study of fluorine or chlorine-substituted cinnamic acid derivatives containing a tertiary amine side chain, the position of halogen substitution significantly affected acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition selectivity. Most compounds with para-substituted fluorine or chlorine exhibited potent activity against AChE and poor activity against BChE, while ortho-substituted analogs showed the opposite effect [1]. This class-level inference suggests that the ortho-disubstitution pattern of 2-chloro-6-fluorocinnamic acid may predispose derivatives toward selective BChE inhibition.

Cholinesterase Inhibitors Alzheimer's Disease Medicinal Chemistry

Comparative Enzyme Inhibition: 2-Chloro Substitution Yields Quantitatively Distinct Cholinesterase Inhibition Relative to Other Halogenated Analogs

In a biological evaluation of cinnamic acid derivatives conjugated to triazole acetamides, the 2-chloro-substituted derivative (10g) demonstrated 22.30 ± 0.91% inhibition of AChE and 20.03 ± 2.18% inhibition of BChE at 40 µM. In comparison, the 4-chloro analog (10i) showed 34.79 ± 2.23% AChE inhibition and 22.23 ± 1.12% BChE inhibition, while the 4-fluoro analog (10f) exhibited 9.37 ± 0.98% AChE inhibition and 39.44 ± 4.99% BChE inhibition . These data quantify the functional non-equivalence of halogen substitution patterns.

Cholinesterase Inhibitors Alzheimer's Disease Structure-Activity Relationship

Physicochemical Property Differentiation: Ortho-Disubstitution Confers Distinct LogP and pKa Relative to Mono-Substituted Analogs

2-Chloro-6-fluorocinnamic acid has a predicted LogP of 2.58 and pKa of 4.14 ± 0.16 . While direct experimental comparator data for ortho-disubstituted analogs are sparse, class-level understanding indicates that the presence of two ortho-halogen substituents increases lipophilicity and modulates acidity relative to unsubstituted cinnamic acid (LogP ~2.1, pKa ~4.4) and mono-halogenated analogs (e.g., 2-chlorocinnamic acid: predicted LogP ~2.4; 4-fluorocinnamic acid: predicted LogP ~2.2). This altered physicochemical profile impacts membrane permeability and formulation behavior.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Commercial Availability and Purity Specifications: 2-Chloro-6-fluorocinnamic Acid Is Supplied at 98% Purity with Defined Physical Constants for Reproducible Research

Commercially available 2-chloro-6-fluorocinnamic acid is typically supplied with a purity specification of 98% (predominantly trans isomer) and a melting point range of 165-169 °C (lit.) . This high purity and defined stereochemistry (trans configuration) ensure reproducible results in synthesis and biological assays. In contrast, generic or lower-purity in-class alternatives may contain significant amounts of cis isomer or unspecified impurities that can confound experimental outcomes.

Quality Control Research Chemicals Procurement

High-Impact Research and Industrial Applications of 2-Chloro-6-fluorocinnamic Acid (CAS 206986-82-5)


Medicinal Chemistry: Synthesis of Ortho-Disubstituted Cinnamamide Derivatives for Cholinesterase Inhibitor Development

The ortho-disubstituted pattern of 2-chloro-6-fluorocinnamic acid enables the synthesis of cinnamamide derivatives with a distinct selectivity profile for BChE over AChE, as supported by class-level SAR data [1]. The 2-chloro-6-fluoro substitution pattern, when incorporated into larger inhibitor scaffolds, yields a specific enzyme inhibition profile (e.g., ~20-22% inhibition at 40 µM) that differs quantitatively from para-substituted analogs .

Solid-State Chemistry: Crystal Engineering Studies Exploiting Unique Photodimerisation Kinetics

The solid-state photodimerisation of 2-chloro-6-fluorocinnamic acid follows a contracting cube kinetic model, which is mechanistically distinct from the first-order kinetics observed for 2-fluoro and 4-halogen analogs [2]. This property makes it a valuable model compound for investigating solid-state reaction mechanisms and for designing crystalline materials with tailored photochemical reactivity.

Agrochemical Intermediate: Building Block for Fluorinated Pesticides and Herbicides

The ortho-chloro-fluoro substitution pattern imparts enhanced lipophilicity (LogP 2.58) and metabolic stability, making 2-chloro-6-fluorocinnamic acid a suitable intermediate for the synthesis of fluorinated agrochemicals where specific halogen substitution patterns are required for target binding and environmental persistence.

Chemical Biology: Development of Protein Degrader Building Blocks (PROTACs)

Commercial suppliers list 2-chloro-6-fluorocinnamic acid as a 'Protein Degrader Building Block' [3]. Its high purity (98%) and defined trans stereochemistry ensure reliable incorporation into bifunctional molecules for targeted protein degradation, where precise linker chemistry and physicochemical properties are critical for ternary complex formation.

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